molecular formula C16H14F2N2 B14009186 1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine

Cat. No.: B14009186
M. Wt: 272.29 g/mol
InChI Key: BTCAYYIXEROQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine is an organic compound with the molecular formula C16H14F2N2. It is a hydrazone derivative characterized by the presence of two 4-fluorophenyl groups attached to a hydrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine can be synthesized through the condensation reaction of 4-fluoroacetophenone with hydrazine hydrate. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve larger-scale equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(1-(4-chlorophenyl)ethylidene)hydrazine
  • 1,2-Bis(1-(4-bromophenyl)ethylidene)hydrazine
  • 1,2-Bis(1-(4-methylphenyl)ethylidene)hydrazine

Uniqueness

1,2-Bis(1-(4-fluorophenyl)ethylidene)hydrazine is unique due to the presence of fluorine atoms on the phenyl rings, which can enhance its chemical stability and biological activity compared to its analogs with different substituents. The fluorine atoms can also influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[1-(4-fluorophenyl)ethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCAYYIXEROQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.